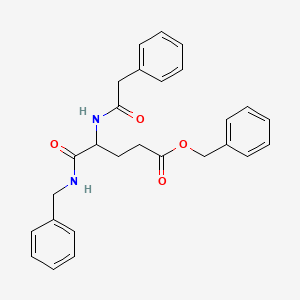
benzyl N~1~-benzyl-N~2~-(phenylacetyl)-alpha-glutaminate
Vue d'ensemble
Description
Benzyl N~1~-benzyl-N~2~-(phenylacetyl)-alpha-glutaminate, also known as Nootropil or Piracetam, is a nootropic drug that has been used for decades to improve cognitive function. It was first synthesized in the 1960s by the Romanian chemist Corneliu E. Giurgea. Since then, it has been extensively studied for its potential therapeutic benefits in treating various neurological disorders.
Mécanisme D'action
The exact mechanism of action of Piracetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters in the brain, including acetylcholine and glutamate. It also increases blood flow and oxygen consumption in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Piracetam has been shown to have several biochemical and physiological effects. It increases the synthesis and release of acetylcholine, a neurotransmitter involved in learning and memory. It also enhances the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
Piracetam has several advantages for lab experiments. It is relatively safe and well-tolerated, and has a low risk of toxicity. It also has a wide range of potential therapeutic applications. However, its effects can be variable and inconsistent, and it may not be effective for all individuals.
Orientations Futures
There are several potential future directions for research on Piracetam. One area of interest is its potential use in treating cognitive decline associated with aging. Another area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, there is interest in developing new analogs of Piracetam with improved efficacy and safety profiles.
In conclusion, Piracetam is a nootropic drug that has been extensively studied for its potential therapeutic benefits in treating various neurological disorders and improving cognitive function. Its mechanism of action is not fully understood, but it is believed to modulate neurotransmitter activity and increase blood flow and oxygen consumption in the brain. While it has several advantages for lab experiments, its effects can be variable and inconsistent, and it may not be effective for all individuals. There are several potential future directions for research on Piracetam, including its use in treating cognitive decline associated with aging and psychiatric disorders.
Applications De Recherche Scientifique
Piracetam has been extensively studied for its potential therapeutic benefits in treating various neurological disorders such as Alzheimer's disease, dementia, and traumatic brain injury. It has also been shown to improve cognitive function in healthy individuals.
Propriétés
IUPAC Name |
benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c30-25(18-21-10-4-1-5-11-21)29-24(27(32)28-19-22-12-6-2-7-13-22)16-17-26(31)33-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGEFJYOCQYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



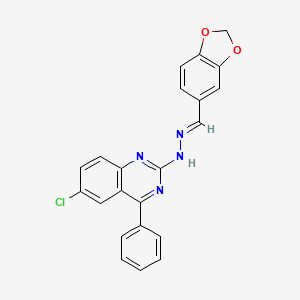

![ethyl 1-[2-(dimethylamino)ethyl]-5-methoxy-3-phenyl-1H-indole-2-carboxylate hydrochloride](/img/structure/B3909300.png)
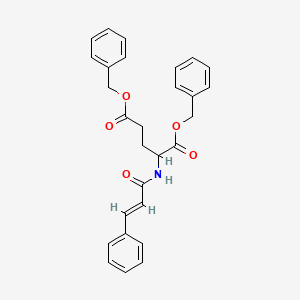
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[4-(methylthio)benzylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909311.png)
![2-{5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B3909317.png)
![(2-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3909323.png)
![N'-(4-chlorobenzylidene)-2-(7-ethyl-6-methyl-8-oxo[1,2,4]triazolo[4,3-b]pyridazin-5(8H)-yl)acetohydrazide](/img/structure/B3909331.png)
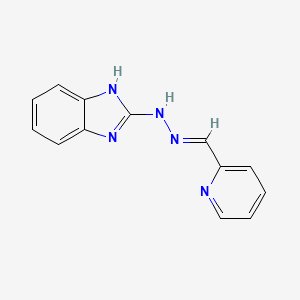
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-chloro-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909355.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]methanamine](/img/structure/B3909356.png)
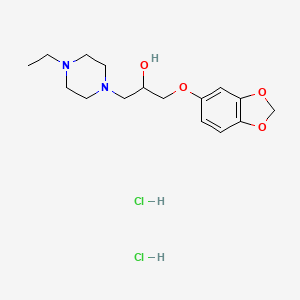
![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![N'-(2,6-dichlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3909394.png)